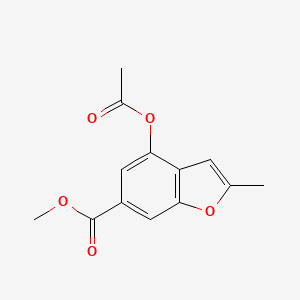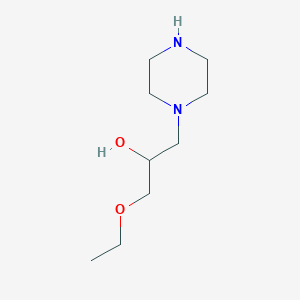![molecular formula C10H11FN4O2S2 B1422250 N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)éthyl]-4-fluorobenzènesulfonamide CAS No. 1199215-80-9](/img/structure/B1422250.png)
N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)éthyl]-4-fluorobenzènesulfonamide
Vue d'ensemble
Description
“N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide” is a compound that contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .
Synthesis Analysis
The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . A series of imines 5-amino-1,3,4-thiadiazol-2- [ (N-substituted benzyol)]sulphonamide derivatives were synthesized from various aromatic aldehydes and substituted with benzoyl acetazolamides under different reaction conditions .Chemical Reactions Analysis
The compounds were evaluated in vitro for their urease inhibitor activities . The molecular docking simulation was performed using AutoDock4 by docking all synthesized compounds and standard inhibitors into the crystal structure of Jack bean urease . Some of the synthesized compounds showed moderately potent cytotoxicity compared to indisulam .Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de thiadiazole ont été largement étudiés pour leurs propriétés anticancéreuses. Le composé en question a démontré des effets antiprolifératifs prometteurs contre des lignées cellulaires cancéreuses telles que LoVo et MCF-7 . Il présente une valeur IC50 de 2,44 µM contre LoVo et de 23,29 µM contre MCF-7, ce qui indique son potentiel en tant que composé de tête pour un développement ultérieur de médicaments .
Agents antimicrobiens
La recherche indique que les dérivés de 1,3,4-thiadiazole peuvent servir d'agents antimicrobiens puissants. Le cadre structurel du composé lui permet d'être efficace contre diverses souches microbiennes, notamment E. coli, B. mycoides et C. albicans . Cela suggère son utilisation dans le développement de nouveaux médicaments antimicrobiens.
Applications antifongiques
Le composé a également été évalué pour ses activités antifongiques. Il montre une efficacité contre des agents pathogènes fongiques comme G. zeae, Botryosphaeria dothidea et Phomopsis sp., responsables de diverses maladies des plantes . Cela ouvre des possibilités pour son utilisation dans les fongicides agricoles.
Potentiel antiviral
Dans la recherche de nouveaux agents antiviraux, les dérivés de thiadiazole ont été envisagés. Bien que l'activité anti-VIH du composé spécifique puisse être limitée par rapport aux médicaments existants, elle sert de base à de futures modifications et au développement d'agents antiviraux non nucléosidiques .
Mécanisme D'action
Target of Action
The primary target of N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide is glutaminase-1 (GLS1) . GLS1 is an enzyme that plays a crucial role in the conversion of glutamine to glutamate, a process known as glutaminolysis . This process is essential for various cellular functions, including energy production and protein synthesis .
Mode of Action
N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide acts as a GLS1 inhibitor . It binds to the active site of the GLS1 enzyme, thereby inhibiting its activity . This inhibition disrupts the process of glutaminolysis, leading to a decrease in the production of glutamate .
Biochemical Pathways
The inhibition of GLS1 affects the glutaminolysis pathway . This pathway is responsible for the conversion of glutamine to glutamate, which is a critical step in cellular energy production and protein synthesis . By inhibiting GLS1, N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide disrupts this pathway, leading to a decrease in the production of glutamate .
Result of Action
The inhibition of GLS1 by N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide leads to a decrease in the production of glutamate . This disruption in glutaminolysis can have various molecular and cellular effects, including a decrease in cellular energy production and protein synthesis . These effects could potentially lead to the inhibition of cell growth and proliferation, particularly in cancer cells that rely heavily on glutaminolysis .
Orientations Futures
The compounds might be promising candidates for further evaluation . There is an urgent need to develop novel, more effective anticancer therapeutics . The search for such potential anticancer drugs has led to the discovery of synthetic small molecules with anti-carcinogenic activity and limited harmful side effects particularly with respect to the immune system .
Propriétés
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O2S2/c11-7-1-3-8(4-2-7)19(16,17)13-6-5-9-14-15-10(12)18-9/h1-4,13H,5-6H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTCPTRMIRDIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901157447 | |
| Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901157447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199215-80-9 | |
| Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-fluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901157447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1422186.png)


